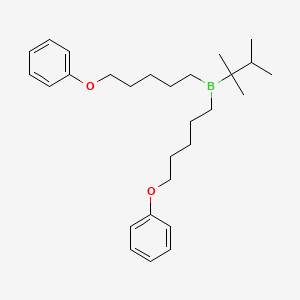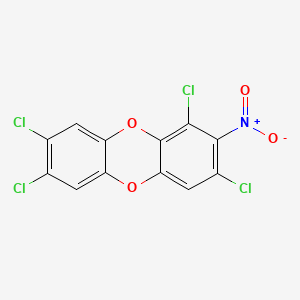
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is a boron-containing organic compound with the molecular formula C28H43BO2 It is known for its unique structure, which includes a borane group bonded to two 5-phenoxypentyl groups and a 2,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane typically involves the reaction of 2,3-dimethylbutan-2-yl lithium with bis(5-phenoxypentyl)borane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Applications De Recherche Scientifique
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its boron content.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in drug delivery and BNCT. The phenoxy groups provide stability and solubility, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dimethylbutan-2-YL)bis(5-phenylpentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-methoxypentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-ethoxypentyl)borane
Uniqueness
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The phenoxy groups enhance its solubility and stability, making it more versatile compared to similar compounds with different substituents.
Propriétés
| 95103-43-8 | |
Formule moléculaire |
C28H43BO2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-bis(5-phenoxypentyl)borane |
InChI |
InChI=1S/C28H43BO2/c1-25(2)28(3,4)29(21-13-7-15-23-30-26-17-9-5-10-18-26)22-14-8-16-24-31-27-19-11-6-12-20-27/h5-6,9-12,17-20,25H,7-8,13-16,21-24H2,1-4H3 |
Clé InChI |
VNIODCNAINCMHC-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCOC1=CC=CC=C1)(CCCCCOC2=CC=CC=C2)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)



![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
